
1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the chloropyridinyl group could potentially be introduced via a halogenation reaction . The piperidinyl group might be introduced through a reaction involving a piperidine derivative . The phenylbutane-1,4-dione group could potentially be synthesized through a series of reactions involving a phenyl group and a butane-1,4-dione group .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The chloropyridinyl group would likely contribute to the compound’s polarity and could potentially participate in hydrogen bonding interactions. The piperidinyl group is a type of cyclic amine, which could also participate in hydrogen bonding and might contribute to the compound’s basicity . The phenylbutane-1,4-dione group is a type of diketone, which could potentially participate in various types of reactions, including condensation reactions .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the chloropyridinyl group could potentially undergo nucleophilic substitution reactions . The piperidinyl group, being a type of amine, could potentially undergo reactions such as alkylation . The phenylbutane-1,4-dione group, being a type of diketone, could potentially undergo reactions such as condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the chloropyridinyl and piperidinyl groups could potentially increase the compound’s polarity and solubility in polar solvents . The phenylbutane-1,4-dione group could potentially contribute to the compound’s reactivity .Aplicaciones Científicas De Investigación
Modulating Spin Dynamics in Lanthanide-Radical Systems
The synthesis and study of cyclic LnIII-radical complexes using phenyltrifluoroacetylacetonate as a coligand demonstrate its influence on the magnetic properties of lanthanide-radical systems. These compounds, including variations like Gd, Tb, and Dy complexes, show single-molecule magnet behavior, indicating potential applications in quantum computing and information storage due to their unique magnetic relaxation properties Mei et al., 2012.
Supramolecular Architectures
The self-assembly of a chalcone derivative with substituted diazo-β-diketones into supramolecular architectures reveals the impact of non-covalent interactions in the formation of complex structures. This research highlights the role of such compounds in developing new materials with potential applications in nanotechnology and materials science Prajapati et al., 2008.
Efficient Synthesis of Amino Acids
The research on the efficient synthesis of Nα-urethane-protected β- and γ-amino acids using derivatives like 1-[(4-Methylphenyl)oxy]pyrrolidine-2,5-dione demonstrates the utility of such compounds in peptide synthesis and drug development, offering a streamlined approach to producing important biological molecules Cal et al., 2012.
Novel Reagents for Organic Synthesis
The use of 4-(p-Chloro)phenyl-1,3,4-triazole-3,5-dione as a novel reagent for the oxidation of pyrazolines under mild conditions to their corresponding pyrazoles indicates the versatility of related compounds in facilitating organic synthesis reactions, potentially leading to new methods for producing pharmaceuticals and other valuable chemical products Zolfigol et al., 2006.
Advanced Materials for Microlithography
The preparation and exploration of 3-diazopiperi-2,4-diones as photoactive substrates for microlithography highlight the application of such compounds in the semiconductor industry. These materials are designed for deep ultraviolet photoresists, showing potential for advancing lithographic techniques in electronics manufacturing Tattersall et al., 2004.
Propiedades
IUPAC Name |
1-[3-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-4-phenylbutane-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O3/c21-17-13-22-11-10-19(17)26-16-7-4-12-23(14-16)20(25)9-8-18(24)15-5-2-1-3-6-15/h1-3,5-6,10-11,13,16H,4,7-9,12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIZZXQNHNAKVAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCC(=O)C2=CC=CC=C2)OC3=C(C=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]-4-ethyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2657903.png)
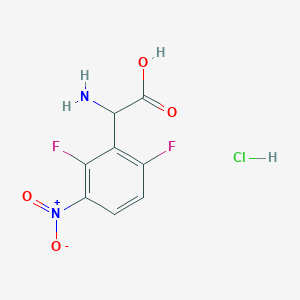
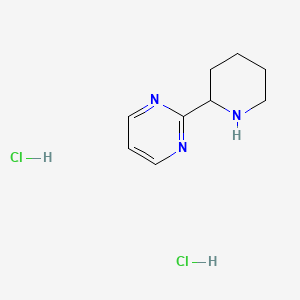
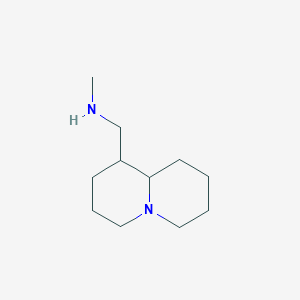
![N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2657910.png)
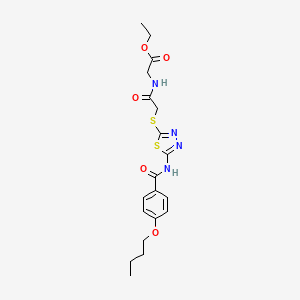
![2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-phenethylacetamide](/img/structure/B2657913.png)
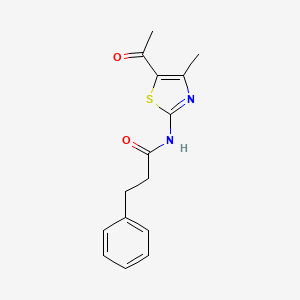
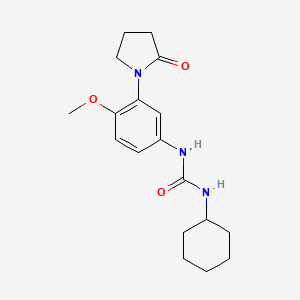
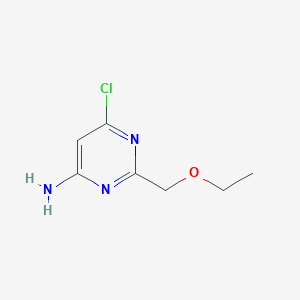
![N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2657921.png)
![2,4-dichloro-N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2657922.png)
![N-(2,4-dimethoxyphenyl)-2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2657923.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)ethanone](/img/structure/B2657925.png)